N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions: The benzoxazole ring is then subjected to electrophilic aromatic substitution to introduce the methyl group at the 5-position.
Coupling Reactions: The substituted benzoxazole is coupled with a phenyl group through a suitable linker, such as an acetamide group, using reagents like acyl chlorides or anhydrides.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the phenyl and acetamide groups can interact with proteins and enzymes, modulating their activity. This compound may also affect cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
- Suvorexant
- 4,4’-Bis(2-benzoxazolyl)stilbene
Uniqueness
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-16(2)18-8-10-21(11-9-18)29-15-24(28)26-20-6-4-5-19(14-20)25-27-22-13-17(3)7-12-23(22)30-25/h4-14,16H,15H2,1-3H3,(H,26,28) |
InChI Key |
SAKVXPGUAQTMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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